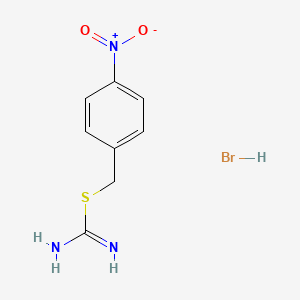

p-Nitrobenzylisothiourea hydrobromide

Vue d'ensemble

Description

P-Nitrobenzylisothiourea hydrobromide, also known as NBI, is a compound used in scientific research for a variety of purposes. It has the molecular formula C8H10BrN3O2S .

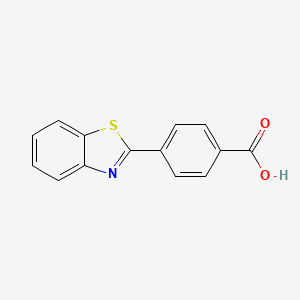

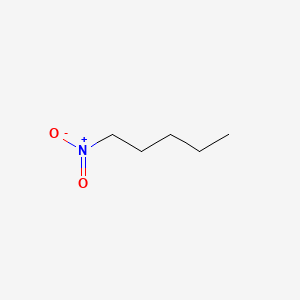

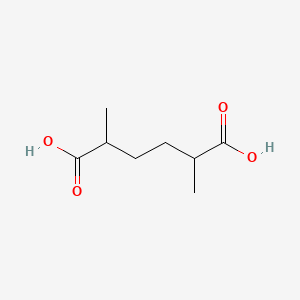

Molecular Structure Analysis

The molecular structure of p-Nitrobenzylisothiourea hydrobromide is represented by the formula C8H10BrN3O2S . The average mass is 292.153 Da and the monoisotopic mass is 290.967712 Da .Applications De Recherche Scientifique

-

Organic Synthesis

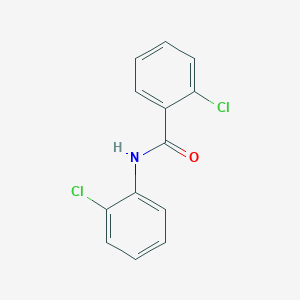

- Application : p-Nitrobenzyl bromide, a derivative of p-nitrobenzyl, is used widely for functional group protection . It was first demonstrated by Garbrecht in the synthesis of cephalexin through thermal ring expansion of a penicillin sulphoxide under acidic conditions .

- Method : The synthesis of p-nitrobenzyl bromide from p-nitrotoluene was first reported by Brewster in 71% overall yield and 40% bromine atom efficiency . The reaction is carried out cleanly and enables direct recycling of the mother liquor in the subsequent batch .

- Results : The combined yield of isolated and recoverable p-nitrobenzyl bromide was 98.30% with respect to p-nitrotoluene consumed. The reagent utilization efficiency was 98.26% .

-

Peptide Synthesis

- Application : The p-nitrobenzyl ester was found to be useful for the protection of side chain –CO2H in solid phase peptide synthesis .

- Method : The specific method of application in peptide synthesis is not detailed in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Pyrrolone and Pyrrolidinone Derivatives

- Application : Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .

- Method : Numerous methods for the synthesis of pyrrolones and pyrrolidinones offer a great scope in the field of medicinal chemistry .

- Results : These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

-

Biocompatible or Biodegradable Hyperbranched Polymers (HBPs)

- Application : HBPs have recently received increasing attention due to their unique physical and chemical properties as well as their great advantages in therapeutic applications .

- Method : Various biocompatible or biodegradable hyperbranched structures can be obtained by means of step-growth polycondensation (SGP), self-condensing vinyl polymerization (SCVP), self-condensing ring-opening polymerization (SCROP), and so forth .

- Results : These developments on the synthesis and therapeutic applications of biocompatible or biodegradable HBPs promote interdisciplinary research spanning polymer materials and biomedical sciences .

Propriétés

IUPAC Name |

(4-nitrophenyl)methyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S.BrH/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCKOVQQQIRZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214082 | |

| Record name | Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Nitrobenzylisothiourea hydrobromide | |

CAS RN |

64039-36-7 | |

| Record name | Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064039367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

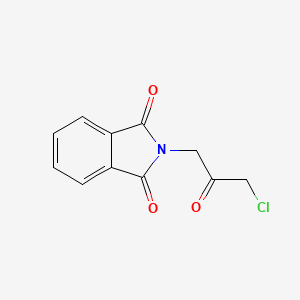

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.